Trichloro(trimethylamine)boron
Overview
Description
Trichloro(trimethylamine)boron: is a chemical compound with the molecular formula C3H9BCl3N . It is a complex formed between boron trichloride and N,N-dimethylmethanamine. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(trimethylamine)boron typically involves the reaction of boron trichloride with N,N-dimethylmethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as:
BCl3+(CH3)2NCH3→(CH3)2NCH3BCl3
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the efficient formation of the complex.
Chemical Reactions Analysis
Types of Reactions: Trichloro(trimethylamine)boron undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.
Coordination Reactions: The compound can form coordination complexes with other ligands, expanding its range of applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Coordination Reactions: Ligands such as phosphines, amines, and ethers are used to form coordination complexes. The reactions are conducted in inert atmospheres to prevent oxidation.
Major Products Formed:
Substitution Reactions: The major products are derivatives of this compound with substituted groups replacing the chlorine atoms.
Coordination Reactions: The major products are coordination complexes with various ligands attached to the boron center.
Scientific Research Applications
Chemistry: Trichloro(trimethylamine)boron is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. It is also employed in the study of boron chemistry and its interactions with other elements.
Biology: In biological research, this compound is used to investigate the role of boron in biological systems. It is also utilized in the development of boron-based drugs and therapeutic agents.
Medicine: this compound has potential applications in medicine, particularly in the development of boron neutron capture therapy (BNCT) for cancer treatment. The compound’s ability to selectively target cancer cells makes it a promising candidate for this therapy.
Industry: In industrial applications, this compound is used as a catalyst in various chemical processes. It is also employed in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Trichloro(trimethylamine)boron involves its interaction with molecular targets through coordination and substitution reactions. The boron center in the compound can form stable complexes with various ligands, influencing the reactivity and properties of the compound. In biological systems, the compound can interact with cellular components, leading to specific biological effects.
Comparison with Similar Compounds
- Boron, trichloro(N,N-dimethyloctylamine)-, (T-4)-
- Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)-
Comparison: Trichloro(trimethylamine)boron is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for specific applications in chemistry, biology, and industry. The presence of the N,N-dimethylmethanamine ligand provides unique coordination chemistry, which is not observed in other similar compounds.
Properties
IUPAC Name |
trichloro-(trimethylazaniumyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BCl3N/c1-8(2,3)4(5,6)7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXNIMBZVVYKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([N+](C)(C)C)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BCl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934299 | |
Record name | Trichlorido(N,N-dimethylmethanamine)boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-55-8 | |
Record name | (T-4)-Trichloro(N,N-dimethylmethanamine)boron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1516-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boron, trichloro(N,N-dimethylmethanamine)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichlorido(N,N-dimethylmethanamine)boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro(trimethylamine)boron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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